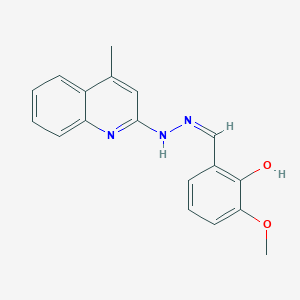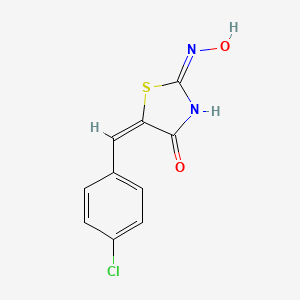
(3-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine, commonly known as 3-Pyridylmethyltetrahydro-naphthalenylamine (3-PTNA), is a compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
The exact mechanism of action of (3-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. One study showed that (3-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine increases the levels of serotonin and dopamine in the prefrontal cortex of rats, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
In addition to its effects on the serotonergic and dopaminergic systems, (3-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine has also been shown to have antioxidant properties. One study demonstrated that (3-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine can protect neurons from oxidative stress, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using (3-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine in lab experiments is its high purity level and good yield. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on (3-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine. One direction is to further investigate its anxiolytic and antidepressant effects in humans. Another direction is to explore its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, (3-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine is a compound that has gained attention in scientific research due to its potential therapeutic properties. Its synthesis method is relatively straightforward, and it has been shown to have anxiolytic, antidepressant, and neuroprotective effects in animal studies. However, further research is needed to fully understand its mechanism of action and potential side effects before it can be used as a therapeutic agent in humans.
合成法
The synthesis of (3-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine involves the reaction of 3-(bromomethyl)pyridine with 1,2,3,4-tetrahydro-2-naphthylamine in the presence of a palladium catalyst. This method has been reported to yield (3-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine with a high purity level and good yield.
科学的研究の応用
(3-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine has been the subject of several scientific studies due to its potential therapeutic properties. One study showed that (3-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine has anxiolytic effects in mice, indicating its potential use as an anti-anxiety drug. Another study demonstrated that (3-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine has antidepressant effects in rats, suggesting its potential use as an antidepressant drug.
特性
IUPAC Name |
N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-6-15-10-16(8-7-14(15)5-1)18-12-13-4-3-9-17-11-13/h1-6,9,11,16,18H,7-8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCWSEPJYQLPOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(dimethylamino)sulfonyl]-N-isopropyl-3-piperidinecarboxamide](/img/structure/B5964774.png)
![2-butyryl-5,5-dimethyl-3-[(4-methylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5964780.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5964784.png)
![1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5964790.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-4-methoxybenzenesulfonohydrazide](/img/structure/B5964802.png)
![[1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5964804.png)

![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5964822.png)

![5-{[(4-chlorophenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5964840.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)propanamide](/img/structure/B5964855.png)
![2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B5964858.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5964862.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B5964870.png)